molecular formula C10H11FO B2975922 1-(4-Fluorophenyl)cyclobutan-1-ol CAS No. 339365-53-6

1-(4-Fluorophenyl)cyclobutan-1-ol

Cat. No. B2975922
CAS RN: 339365-53-6
M. Wt: 166.195
InChI Key: MBVLHXXNLWCACK-UHFFFAOYSA-N
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Description

“1-(4-Fluorophenyl)cyclobutan-1-ol” is a synthetic organic compound with the CAS Number: 339365-53-6 . It has a molecular weight of 166.2 and is typically in liquid form .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a four-membered carbon ring (cyclobutane) with a hydroxyl group (-OH) and a 4-fluorophenyl group attached . The presence of these functional groups can influence the compound’s reactivity and physical properties.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 166.2 .

Scientific Research Applications

Structural Analysis

  • The structure and conformation of related compounds, like cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid, have been determined using X-ray diffraction methods, revealing insights into the cyclobutane ring's puckered structure and the effects of substituents on bond lengths (Reisner et al., 1983).

Synthesis and Evaluation in Medical Research

  • Derivatives like [rac-1,2-bis(4-fluorophenyl)-ethylenediamine][cyclobutane-1,1-dicarboxylato]platinum(II) have been synthesized and evaluated for their tumor-inhibiting properties, showing potential in cancer therapy (Gust et al., 1998).

Photophysical Studies

  • Studies on compounds like 1-Phenyl-3,3-biphenylene-allene have shown interesting photophysical properties, highlighting the cyclobutane derivatives' potential in materials science (Banide et al., 2006).

NMR Labeling and Peptide Research

  • Monofluoro-substituted amino acids have been synthesized for use as labels in solid-state 19F NMR, demonstrating the utility of such compounds in studying membrane-bound peptides (Tkachenko et al., 2014).

Novel Synthetic Methods

  • New methods for synthesizing monofluorocyclobutanes, including 1-fluoro-1-alkyl(or aryl)-2-substituted cyclobutanes, have been developed, expanding the repertoire of synthetic techniques for such compounds (Kanemoto et al., 1987).

Drug Development Contributions

  • Cyclobutanes, including derivatives similar to 1-(4-Fluorophenyl)cyclobutan-1-ol, are increasingly used in medicinal chemistry for their unique structural and chemical properties, contributing to the development of drug candidates (van der Kolk et al., 2022).

Energy Storage and Propellants

  • Cyclobutane hydrocarbons, akin to this compound, have applications in energy storage and as propellants, demonstrating their versatility in different industrial sectors (Finkel’shtein et al., 2003).

Natural Product and Biological Activity

  • Cyclobutane-containing alkaloids exhibit a range of biological activities, including antimicrobial and anticancer properties, underscoring the biological significance of cyclobutane structures (Dembitsky, 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation . Precautionary measures include avoiding breathing its vapors and contact with skin and eyes, and using personal protective equipment .

Future Directions

The future directions for “1-(4-Fluorophenyl)cyclobutan-1-ol” could involve further exploration of its potential biological activities, given the reported activities of structurally related compounds . Additionally, its use in synthetic organic chemistry could be further explored.

properties

IUPAC Name

1-(4-fluorophenyl)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c11-9-4-2-8(3-5-9)10(12)6-1-7-10/h2-5,12H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVLHXXNLWCACK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

339365-53-6
Record name 1-(4-fluorophenyl)cyclobutan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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